molecular formula C11H13N3 B2659231 1,5-Isoquinolinediamine, N1,N1-dimethyl- CAS No. 72678-06-9

1,5-Isoquinolinediamine, N1,N1-dimethyl-

Cat. No.: B2659231
CAS No.: 72678-06-9
M. Wt: 187.246
InChI Key: YYMQOTILXRPNML-UHFFFAOYSA-N
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Description

1,5-Isoquinolinediamine, N1,N1-dimethyl- is a heterocyclic aromatic compound featuring a dimethylated amino group at the N1 position of the isoquinoline backbone.

Properties

IUPAC Name

1-N,1-N-dimethylisoquinoline-1,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14(2)11-9-4-3-5-10(12)8(9)6-7-13-11/h3-7H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMQOTILXRPNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC2=C1C=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Isoquinolinediamine, N1,N1-dimethyl- typically involves the reaction of isoquinoline derivatives with methylating agents. One common method involves the use of dimethyl sulfate or methyl iodide as the methylating agent in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of 1,5-Isoquinolinediamine, N1,N1-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Isoquinolinediamine, N1,N1-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: N-alkylated isoquinoline derivatives.

Scientific Research Applications

1,5-Isoquinolinediamine, N1,N1-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,5-Isoquinolinediamine, N1,N1-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 1,5-Isoquinolinediamine, N1,N1-dimethyl- and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Biological Activity/Application
1,5-Isoquinolinediamine, N1,N1-dimethyl- C11H14N2 N1,N1-dimethyl ~174.25 (estimated) Not specified Unknown (presumed enzyme modulation)
ML-323 (1,5-Isoquinolinediamine derivative) C26H22ClN7·2HCl N1-(4-chlorophenyl), N5-[3-(9H-purin-6-yl)-2-pyridinyl], 6-methyl 576.89 1191385-19-9 USP1-UAF1 inhibitor (IC50: 76 nM)
Pamaquine (N1,N1-Diethyl derivative) C19H27N3O N1,N1-diethyl, N4-(6-methoxy-8-quinolyl) 315.44 491-92-9 Antimalarial agent
Zileuton C11H12N2O2S N-hydroxyurea substituent 236.29 111406-87-2 5-lipoxygenase inhibitor
N1,N1-Dimethylpentane-1,5-diamine C7H18N2 Aliphatic backbone with N1,N1-dimethyl groups 130.23 3209-46-9 Chemical intermediate

Research Findings and Implications

  • Enzyme Inhibition: Dimethylamino groups in isoquinoline derivatives are associated with reversible enzyme inhibition, as seen in ML-323’s USP1-UAF1 targeting . This suggests the target compound may similarly modulate enzymes involved in DNA repair or metabolic pathways.
  • Pharmacokinetics: Aliphatic dimethylated amines (e.g., N1,N1-Dimethylpentane-1,5-diamine) exhibit higher solubility than aromatic analogs, implying that the target compound’s isoquinoline backbone may limit aqueous solubility but enhance membrane permeability .

Biological Activity

1,5-Isoquinolinediamine, N1,N1-dimethyl- is a nitrogen-containing bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 1,5-Isoquinolinediamine, N1,N1-dimethyl-
  • Molecular Formula : C10H12N2
  • Molecular Weight : 160.22 g/mol

Biological Activity Overview

The biological activities of 1,5-Isoquinolinediamine, N1,N1-dimethyl- can be categorized into several key areas:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial and fungal strains.
  • Neuroprotective Effects : The compound has been investigated for its potential to protect neuronal cells from damage.

Anticancer Activity

Recent research has indicated that 1,5-Isoquinolinediamine, N1,N1-dimethyl- can induce apoptosis in cancer cells through multiple pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The findings are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis via caspase activation
A54912.5Inhibition of cell proliferation and migration

Antimicrobial Properties

The antimicrobial efficacy of 1,5-Isoquinolinediamine, N1,N1-dimethyl- was assessed against various pathogens.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound. In vitro studies suggest that it may reduce oxidative stress in neuronal cells.

Mechanism of Neuroprotection

The neuroprotective effects are hypothesized to be due to:

  • Reduction of reactive oxygen species (ROS)
  • Modulation of neuroinflammatory pathways

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